molecular formula C12H10N2O B8711800 3-cyano-6,7-dimethyl-2(1H)-quinolinone CAS No. 94856-40-3

3-cyano-6,7-dimethyl-2(1H)-quinolinone

Cat. No.: B8711800
CAS No.: 94856-40-3
M. Wt: 198.22 g/mol
InChI Key: RVBSJPGBIUEEMF-UHFFFAOYSA-N
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Description

3-Cyano-6,7-dimethyl-2(1H)-quinolinone is a heterocyclic compound characterized by a quinolinone core substituted with a cyano group at position 3 and methyl groups at positions 6 and 5. This compound belongs to the quinolin-2(1H)-one family, which is notable for its presence in bioactive alkaloids and synthetic derivatives with applications in pharmaceuticals and organic synthesis . The synthesis of such derivatives often involves reactions with enaminoesters or aromatic aldehydes, as demonstrated in studies using ethoxymethylenemalononitrile to introduce cyano functionalities .

Properties

CAS No.

94856-40-3

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

6,7-dimethyl-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2/h3-5H,1-2H3,(H,14,15)

InChI Key

RVBSJPGBIUEEMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Quinolinones

Substituent-Driven Reactivity and Physicochemical Properties

The presence and position of substituents on the quinolinone ring critically determine chemical behavior. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
3-Cyano-6,7-dimethyl-2(1H)-quinolinone 3-CN, 6-CH₃, 7-CH₃ High polarity due to CN; methyl groups enhance lipophilicity.
6,7-Dimethyl-2(1H)-quinolinone 6-CH₃, 7-CH₃ (no 3-CN) Lower reactivity at position 3; higher hydrophobicity than cyano analog.
6,7-Dimethoxy-1-methyl-2(1H)-quinolinone 6-OCH₃, 7-OCH₃, 1-CH₃ Methoxy groups increase electron density; methyl at N1 alters ring basicity.
3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxyphenylacetylamino)-1-methyl-2(1H)-quinolinone Complex substituents (OCH₃, CH₃, amino) High molecular weight; hydrogen-bonding capacity from amino and methoxy groups.

Key Observations :

  • The 3-cyano group in the target compound enhances electrophilicity at position 3, making it reactive toward nucleophilic agents (e.g., amines, hydroxylamine) compared to non-cyano analogs .
  • Methyl vs. methoxy groups : Methyl substituents (6,7-CH₃) increase lipophilicity, favoring membrane permeability, whereas methoxy groups (6,7-OCH₃) improve water solubility via hydrogen bonding .
Environmental Behavior and Degradation

Studies on hydroxylated quinolinones (e.g., 2(1H)-quinolinone) reveal distinct environmental fates:

  • Hydrophobicity: this compound’s log P is higher than hydroxylated analogs (e.g., 2(1H)-quinolinone), leading to greater soil adsorption and persistence .
  • Biodegradation: Hydroxylated quinolinones are more readily metabolized by sulfate-reducing bacteria in groundwater plumes, whereas methyl/cyano-substituted derivatives may resist degradation due to steric and electronic effects .
  • Isomer Comparisons: Isomeric pairs (e.g., 2(1H)-quinolinone vs. 1(2H)-isoquinolinone) show similar physicochemical properties, but substituent differences (e.g., methyl vs. methoxy) significantly alter biodegradation rates .

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